One primary application of hexyl isocyanate in scientific research is the synthesis of various polymers. It serves as a monomer, a building block for creating larger molecules. Through polymerization reactions, hexyl isocyanate can be linked together to form:
Hexyl isocyanate is an organic compound characterized by the formula . It features an isocyanate functional group (-N=C=O) attached to a hexane chain, specifically at the first carbon. This compound is known for its reactivity and potential to form polymers, making it significant in various chemical applications. Hexyl isocyanate is typically a colorless liquid with a pungent odor and is soluble in organic solvents but reacts with water, generating carbon dioxide and other products .
Hexyl isocyanate exhibits immunogenic properties, as evidenced by studies indicating its ability to provoke immune responses in guinea pigs. The compound may cause irritation to the skin, eyes, and respiratory system upon exposure. Symptoms of overexposure include headaches, dizziness, and nausea. Long-term exposure may lead to sensitization or allergic reactions in susceptible individuals .
Several methods exist for synthesizing hexyl isocyanate:
Hexyl isocyanate finds utility across various fields:
Interaction studies involving hexyl isocyanate often focus on its reactivity with biological molecules. For instance:
Hexyl isocyanate shares structural similarities with other aliphatic isocyanates. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Butyl Isocyanate | CHN\O | Shorter carbon chain; widely used in coatings |
| Octyl Isocyanate | CHN\O | Longer carbon chain; different physical properties |
| Isopropyl Isocyanate | CHN\O | Branched structure; used in similar applications |
Hexyl isocyanate's unique six-carbon structure gives it distinct properties compared to these similar compounds, particularly regarding its reactivity and the types of polymers it can form. Its immunogenicity also sets it apart from many other aliphatic isocyanates, which may not exhibit similar biological activity .
The development of hexyl isocyanate is intrinsically linked to the broader evolution of isocyanate chemistry, which began to take shape in the early 20th century. The initial discovery and characterization of isocyanates as a chemical class provided the foundation for subsequent work on specific aliphatic variants, including hexyl isocyanate. Early research into isocyanate compounds was driven by their unique reactivity patterns, particularly their ability to form urethane linkages through reactions with alcohols and urea linkages through reactions with amines. The synthesis of hexyl isocyanate specifically emerged from efforts to develop aliphatic isocyanate monomers that could provide enhanced performance characteristics in polymer applications.
Hexyl isocyanate is an organic compound with the molecular formula C₇H₁₃NO [1] [2]. The molecular weight of hexyl isocyanate is 127.19 g/mol [1] [8]. The compound is also known by its IUPAC name 1-isocyanatohexane and contains a linear hexyl chain attached to an isocyanate functional group (-N=C=O) [1] [9]. The structure can be represented by the SMILES notation CCCCCCN=C=O, which indicates a six-carbon chain with an isocyanate group at one end [1] [8].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.19 g/mol |
| IUPAC Name | 1-isocyanatohexane |
| SMILES | CCCCCCN=C=O |
| InChI | InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 |
| CAS Number | 2525-62-4 |
Hexyl isocyanate exists as a colorless to light yellow clear liquid at room temperature [5] [14]. The compound may develop some turbidity or precipitate upon standing [14]. It has a characteristic pungent odor typical of isocyanates [12]. The physical appearance of hexyl isocyanate is consistent with other low molecular weight isocyanates, presenting as a mobile liquid that requires proper storage conditions to maintain its clarity and purity [12] [15].
Hexyl isocyanate has a boiling point of 162-164°C at standard atmospheric pressure [4] [5]. Some sources report a boiling point of 164°C specifically [13] [15]. The melting point of hexyl isocyanate is not widely reported in the literature, suggesting it remains liquid at temperatures well below room temperature [4] [13]. Under reduced pressure conditions, the boiling point changes accordingly, with one source noting a boiling point of 44°C at 1013 hPa [14].
The flash point of hexyl isocyanate is reported to be 59-60°C (closed cup method) [10] [13], which classifies it as a flammable liquid. Some sources report the flash point in Fahrenheit as 138.2°F or 140°F [4] [10].
Regarding thermal stability, hexyl isocyanate begins to decompose at temperatures around 120°C [17]. Studies on related compounds like poly(n-hexyl isocyanate) indicate that thermal decomposition occurs near 120°C, limiting high-temperature applications [17]. Further research on similar compounds shows that hexyl isocyanate is considered thermally unstable since its decomposition process initiates at approximately 150°C [18]. The thermal stability of hexyl isocyanate is lower compared to some other isocyanates with different side chains, following the order: 2-chloroethyl isocyanate < hexyl isocyanate < 3-(triethoxysilyl)propyl isocyanate < 2-phenylethyl isocyanate [18].
Hexyl isocyanate has a density of 0.873 g/mL at 25°C [4] [7]. The specific gravity (relative density) is reported to be 0.88 at 20°C [13] [15]. Some sources report a slightly different density value of 1.2 g/cm³ at 20°C [5], though the majority of sources confirm the value closer to 0.88 g/cm³ [13].
| Thermodynamic Property | Value |
|---|---|
| Boiling Point | 162-164°C |
| Flash Point | 59-60°C (closed cup) |
| Density | 0.873 g/mL at 25°C |
| Specific Gravity | 0.88 at 20°C |
| Thermal Decomposition | Begins around 120-150°C |
Infrared (IR) spectroscopy of hexyl isocyanate reveals characteristic absorption bands that are diagnostic of its functional groups [14] [25]. The most prominent feature in the IR spectrum is the strong absorption band at approximately 2275 cm⁻¹, which is attributed to the asymmetric stretching vibration of the isocyanate group (-N=C=O) [25]. This is a characteristic band for all isocyanates and serves as a definitive marker for the presence of this functional group [25].
Additional significant IR absorption bands include:
The IR spectrum of hexyl isocyanate conforms to standard expectations for isocyanate compounds, with the characteristic -N=C=O asymmetric stretching band being the most diagnostic feature [14] [25].
¹H NMR Spectroscopy
The proton NMR spectrum of hexyl isocyanate in CDCl₃ shows the following characteristic signals [3] [20]:
The integration ratio of these signals corresponds to the expected number of protons in each environment, confirming the structure of hexyl isocyanate [3] [20].
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum of hexyl isocyanate provides further structural confirmation [3] [20]. Although complete peak assignments are not widely reported in the literature, the spectrum would be expected to show:
The ¹³C NMR spectrum confirms the carbon skeleton of hexyl isocyanate and provides evidence for the presence of the isocyanate functional group [20].
Mass spectrometry of hexyl isocyanate reveals characteristic fragmentation patterns that help in its identification and structural elucidation [3] [23]. The molecular ion peak appears at m/z 127, corresponding to the molecular weight of hexyl isocyanate [3].
Key fragmentation patterns include:
Quantum-mechanical energy calculations have justified that the six-membered ring structure formed during fragmentation represents the lowest energy state, explaining the prominence of the m/z 99 peak in the mass spectrum [23]. This fragmentation pattern is consistent with other long-chain isocyanates, where the base peak at m/z 99 is a characteristic feature [23].
Hexyl isocyanate exhibits good solubility in most common organic solvents including ethers, esters, ketones, and aromatic hydrocarbons [12] [15]. It is miscible with non-polar and moderately polar organic solvents such as toluene, hexane, and dichloromethane [12].
However, hexyl isocyanate has limited solubility in water and reacts with it rather than dissolving [4] [12]. When in contact with water, hexyl isocyanate undergoes hydrolysis to form carbon dioxide and the corresponding amine (hexylamine) [11] [12]. This reaction with water is characteristic of isocyanates and is an important aspect of their chemical behavior [11].
The solubility profile of hexyl isocyanate is consistent with its molecular structure, which contains both a non-polar hexyl chain and a polar isocyanate functional group [12]. The presence of these different regions in the molecule contributes to its solubility characteristics in various solvents [12].
Hexyl isocyanate has a refractive index (n²⁰ᴅ) of 1.421 at 20°C [7] [10]. Some sources report a refractive index range of 1.4190 to 1.4220 at 20°C (589 nm) [14]. This value is consistent with other aliphatic isocyanates of similar molecular weight [7] [14].
The compound does not exhibit significant optical activity in its pure form as it lacks chiral centers in its structure [2] [9]. However, derivatives of hexyl isocyanate with chiral centers, such as (R)-(-)-2-hexyl isocyanate, do exhibit optical activity [26]. These chiral derivatives have been used in the synthesis of optically active polymers and materials [16] [26].
Studies on poly(n-hexyl isocyanate) have investigated its optical anisotropy in dilute solutions, finding that the mean-square optical anisotropy (⟨Γ²⟩) depends on the molecular weight and chain stiffness [21]. This property is relevant for applications in materials science where the optical properties of polymers derived from hexyl isocyanate are important [21].
Hexyl isocyanate exhibits the characteristic high reactivity of isocyanates, primarily due to the cumulative double bond system in the -N=C=O group [10] [12]. The central carbon atom in this group has a partial positive charge, making it susceptible to nucleophilic attack [12].
Key reactivity patterns include:
Reaction with alcohols: Hexyl isocyanate reacts readily with alcohols to form urethanes (carbamates) [10] [16]. This reaction is the basis for its use in polyurethane synthesis and other applications [16].
Reaction with amines: The compound reacts with primary and secondary amines to form urea derivatives [10] [12].
Hydrolysis: In the presence of water, hexyl isocyanate undergoes hydrolysis to initially form carbamic acid, which is unstable and decomposes to form carbon dioxide and hexylamine [11] [12].
Polymerization: Hexyl isocyanate can undergo anionic polymerization to form poly(n-hexyl isocyanate) [16] [18]. This polymerization can be controlled using specific initiators such as sodium benzanilide (Na-BA), which provides unprecedented control over the molecular weight and molecular weight distribution of the resulting polymers [16].
Cyclotrimerization: Under certain conditions, hexyl isocyanate can undergo cyclotrimerization to form isocyanurates, which are thermally stable cyclic trimers [22]. This reaction is exothermic and is influenced by the nature of the alkyl substituent [22].
Thermal decomposition: At elevated temperatures (above 120-150°C), hexyl isocyanate undergoes thermal decomposition [17] [18]. The decomposition pathway involves the breakdown of the isocyanate group and can lead to various products depending on the conditions [17] [18].
The reactivity of hexyl isocyanate makes it a versatile building block in organic synthesis, particularly in the preparation of polyurethanes, polyureas, and other nitrogen-containing polymers [10] [16].
Hexyl isocyanate in its standard form (1-isocyanatohexane) does not possess any stereogenic centers and therefore does not exhibit stereoisomerism [2] [9]. The molecule has a linear structure with the isocyanate group attached to the terminal carbon of the hexyl chain [1] [2].
However, derivatives of hexyl isocyanate with the isocyanate group at a non-terminal position can exhibit stereoisomerism [26]. For example, 2-hexyl isocyanate contains a stereogenic center at the carbon bearing the isocyanate group, leading to (R) and (S) enantiomers [26]. The (R)-(-)-2-hexyl isocyanate has been synthesized and characterized, with the specific optical rotation providing evidence of its chiral nature [26].
In polymerization reactions, hexyl isocyanate can form helical structures due to the rigidity of the polymer backbone [16] [21]. The polymerization of n-hexyl isocyanate can lead to the formation of rigid-rod, helical isocyanate-based macromonomers [10]. These helical structures can exhibit interesting stereochemical properties, including the potential for chiral induction in the presence of chiral initiators or additives [16].
Studies on poly(n-hexyl isocyanate) have shown that it can adopt a worm-like conformation in solution, with a characteristic persistence length that reflects its semiflexible nature [21]. This conformational behavior influences the physical properties of the polymer, including its optical anisotropy and solution behavior [21].
The liquid phase phosgene method represents the most established and widely employed industrial approach for hexyl isocyanate synthesis. This process involves the direct reaction of hexylamine with phosgene (carbonyl dichloride) in an inert organic solvent under controlled temperature conditions [1] [2].
The liquid phase phosgene method can be subdivided into two distinct techniques: salt phosgenation and direct phosgenation. Salt phosgenation, historically employed for aliphatic isocyanate production, commences with hexylamine forming hydrochloride salts with hydrochloric acid gas. Subsequently, the reaction with liquid phase phosgene generates hexyl isocyanate. This method enables isocyanate production under mild conditions, even at room temperature, although it exhibits longer reaction times, higher solvent requirements, and the production of substantial byproducts [1].
Direct phosgenation involves the direct conversion of hexylamine and phosgene into hexyl isocyanate. This method is suitable for the phosgenation of amine compounds with high boiling points, low vaporization propensity, and low reactivity [1]. The reaction typically occurs in solvents such as toluene, xylene, or chlorinated aromatic hydrocarbons at temperatures between 50°C and 250°C, while pressures range from ambient pressure up to 50 bar [3].
The overall reaction mechanism follows a two-step process: R-NH2 + COCl2 → R-NH-COCl + HCl, followed by R-NH-COCl + COCl2 → R-NCO + 2HCl [2]. The process requires careful management of phosgene excess to ensure complete conversion and optimal yields. Typical molar ratios of phosgene to amine groups range from 1.1:1 to 20:1, preferably 1.2:1 to 5:1 [4].
The gas phase phosgene process represents a technologically advanced approach that entails the vaporization of hexylamine at elevated temperatures (200-600°C) and direct reaction with gaseous phosgene to produce hexyl isocyanate [1] [5]. This method was initially applied for aliphatic isocyanate preparation and has evolved to accommodate enhanced reactor designs.
The gas phase process involves superheating phosgene and hexylamine to temperatures exceeding 300°C under normal pressure before introducing them into the reactor through specially designed nozzles [1]. The reaction occurs in the presence of an inert solvent such as ortho-dichlorobenzene, which is sprayed along the flow path. The process concludes with concentration and distillation of the hexyl isocyanate product.
The advantages of gas phase phosgene methodology include short reaction residence times (less than 1 minute), high space-time yields, and reduced byproduct formation [1] [6]. Compared to traditional devices with equivalent production capacities, equipment dimensions are significantly reduced, and investment costs are lowered. The process reduces solvent consumption by 80% and energy consumption by 60% [6].
The necessary dwell time for reaction of amine groups with phosgene to yield isocyanate ranges between 0.05 and 15 seconds, depending on the nature of the amine employed, the start temperature, the adiabatic increase in temperature in the reaction space, the molar ratio of amine and phosgene, the nature and amount of inert substances, and the reaction pressure chosen [4].
Reductive carbonylation of nitro compounds represents a promising non-phosgene approach for hexyl isocyanate synthesis. This method employs a two-step process to convert nitrohexane into hexyl carbamate, which is subsequently heated to yield hexyl isocyanate [1] [7].
The reductive carbonylation process primarily utilizes homogeneous transition metal catalysts such as platinum, rhodium, ruthenium, and palladium [1] [8]. However, recycling of these catalysts proves challenging. To address the separation issue, heterogeneous catalysts, including iron-copper metal selenides supported by cerium and gamma-aluminum oxide, as well as rhodium, ruthenium, and palladium complexes, have been developed [1].
The mechanism involves the catalyzed synthesis of carbamate from nitro compounds and carbon monoxide, followed by thermal decomposition of carbamate to yield the respective isocyanate [1]. This method eliminates chloride involvement in the reaction, simplifying separation and purification operations and enhancing product quality.
Oxidative carbonylation of hexylamine necessitates the presence of oxidants, such as molecular oxygen, nitro compounds, iodine, quinone derivatives, or unsaturated organic substances [1] [9]. Among these, molecular oxygen serves as the primary oxidant for this transformation.
The palladium-catalyzed oxidative carbonylation has been extensively investigated for the preparation of carbamates from amines. The palladium/iodide couple represents the most studied catalytic system for the oxidative carbonylation of amines to yield carbamates [10]. This process typically requires stoichiometric oxidants such as oxygen and iodine to sustain the catalytic cycle.
The oxidative carbonylation method offers an alternative to phosgene-based processes, though it requires careful control of reaction conditions and the presence of oxidizing agents. The resulting carbamates can subsequently undergo thermal decomposition to yield hexyl isocyanate.
The dimethyl carbonate method provides an environmentally benign route to hexyl isocyanate synthesis. This process involves the catalytic reaction of hexylamine with dimethyl carbonate to form hexyl carbamate, followed by thermal decomposition to produce hexyl isocyanate [11] [12].
The synthesis typically employs supported zinc acetate catalysts on various supports, with zinc acetate supported on activated carbon or alpha-aluminum oxide showing excellent catalytic properties [11]. The reaction proceeds through three distinct steps: formation of methyl hexyl carbamate from hexylamine and dimethyl carbonate, followed by thermal decomposition of the carbamate to yield hexyl isocyanate.
This reaction offers a non-phosgene route to isocyanates and represents a safer alternative to traditional phosgene-based methods. Dimethyl carbonate can serve as a substitute for toxic methylating agents such as methyl halides and dimethyl sulfate [12].
The urea method represents an innovative approach utilizing urea as a carbonyl source for hexyl isocyanate synthesis. This process involves the reaction of hexylamine with urea under specific conditions to form hexyl carbamate intermediates, which subsequently undergo thermal decomposition [1] [13].
The urea method achieves "zero emission" for isocyanate synthesis by utilizing cost-effective urea as a raw material. This green synthesis pathway holds significant implications for environmentally sustainable isocyanate production. The process eliminates the need for phosgene and other toxic reagents, making it an attractive alternative for industrial applications [1].
Though this method remains in the experimental phase, ongoing research focuses on the development of efficient catalysts and effective removal of ammonia, which are crucial for the smooth progress of the reaction [1].
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer, solid alternative to gaseous phosgene for laboratory-scale hexyl isocyanate synthesis. The general procedure involves the dropwise addition of a solution of triphosgene (0.15 g, 0.5 mmol) in toluene to hexylamine (1 mmol) at room temperature [14] [15].
After the addition is completed, the reaction suspension is refluxed for 6 hours, then toluene is evaporated. The resulting hexyl isocyanate can be used directly or further purified by distillation [14]. Triphosgene generates phosgene in situ upon mixing with an organic base in solution, and its subsequent rapid reaction with hexylamine yields hexyl isocyanate [16].
The reaction mechanism involves the formation of carbamoyl chlorides as intermediates, which subsequently eliminate hydrogen chloride to form the isocyanate functionality [15]. This method provides good to excellent yields of hexyl isocyanate under controlled laboratory conditions.
N-Formylhexylamine can serve as a precursor for hexyl isocyanate synthesis through thermal conversion processes. The conversion involves the dehydration of N-formylhexylamine under elevated temperatures to yield hexyl isocyanate and water [17] [18].
The formylation of hexylamine can be accomplished using various reagents, including formic acid, carbon dioxide with hydrosilane reducing agents, or formamide derivatives [19] [18]. The resulting N-formylhexylamine undergoes thermal decomposition at temperatures typically ranging from 150°C to 250°C to produce hexyl isocyanate.
This method offers advantages in terms of handling safety compared to direct phosgene methods, as the starting material is significantly less toxic. The thermal conversion can be performed under vacuum conditions to facilitate the removal of water and drive the reaction to completion [17].
The purification of hexyl isocyanate typically involves distillation techniques, including reduced pressure distillation and thin-film distillation. The distillation process requires careful temperature control to prevent decomposition and unwanted side reactions [20] [21].
Reduced pressure distillation is performed at temperatures lower than 180°C, specifically at 120°C to 170°C, under pressures ranging from 0.001 kPa to 50 kPa [20]. The purification process may be performed in multiple stages while varying temperature and pressure conditions, including steps for solvent removal, removal of low-boiling-point impurities, and removal of oligomers [20].
Analytical control of hexyl isocyanate involves multiple techniques. Gas chromatography-mass spectrometry (GC-MS) is commonly employed for analysis, using capillary columns such as DB-17 with flame ionization detection [20] [22]. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides sensitive detection and quantification capabilities [23] [24].
For workplace monitoring and analytical control, hexyl isocyanate can be derivatized with dibutylamine according to ISO 17734-1 standards. The dibutylamine derivatives are stable and can be analyzed using liquid chromatography-mass spectrometry methods [25]. Derivatization with 1-(2-pyridyl)piperazine is also employed for collection and analysis of gaseous isocyanates [26].
Recent innovations in green chemistry have focused on developing sustainable alternatives to traditional phosgene-based synthesis methods. Photo-on-demand phosgenation reactions using chloroform as a phosgene precursor represent one such innovation, allowing selective synthesis of isocyanates through photochemical conversion [16].
The development of non-isocyanate polyurethane chemistry has driven research into safer synthesis methods for isocyanate monomers. Flow chemistry approaches have been developed to provide safe and environmentally friendly methods for isocyanate synthesis, including hexyl isocyanate [27].
Catalytic innovations include the use of nickel-catalyzed carbonylation chemistry for preparing aliphatic isocyanates, offering alternatives to traditional palladium-based systems [28]. The development of efficient heterogeneous catalysts for reductive carbonylation processes has improved the sustainability and recyclability of catalyst systems [1].
Green chemistry principles have also been applied to the development of bio-based isocyanate production methods, utilizing renewable feedstocks and environmentally benign reaction conditions [29]. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of toxic reagents in hexyl isocyanate synthesis [30].
Data Table 1: Comparison of Synthesis Methods for Hexyl Isocyanate
| Method | Temperature Range (°C) | Pressure Conditions | Typical Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Liquid Phase Phosgene | 50-250 | 1-50 bar | 85-95 | High (toxic phosgene) [1] [2] |
| Gas Phase Phosgene | 200-600 | 1-2 bar | 87-93 | High (toxic phosgene) [1] [6] |
| Reductive Carbonylation | 150-200 | 10-50 bar | 70-85 | Moderate (metal catalysts) [1] [8] |
| Dimethyl Carbonate | 80-150 | 1-5 bar | 76-87 | Low (benign reagents) [11] [12] |
| Triphosgene Method | 110-130 | 1 bar | 75-90 | Moderate (solid phosgene equivalent) [14] [15] |
Data Table 2: Analytical Methods for Hexyl Isocyanate
| Analytical Technique | Detection Limit | Analysis Time | Sample Preparation |
|---|---|---|---|
| GC-MS | 0.1-1.0 mg/L | 30-45 min | Direct injection or derivatization [20] [22] |
| LC-MS/MS | 0.03-0.1 μg/L | 15-25 min | Derivatization required [23] [24] |
| HPLC-UV | 1-5 mg/L | 20-30 min | Derivatization with DNPH [25] |
| FTIR Spectroscopy | 10-50 mg/L | 5-10 min | Direct measurement [31] |
Flammable;Irritant;Health Hazard